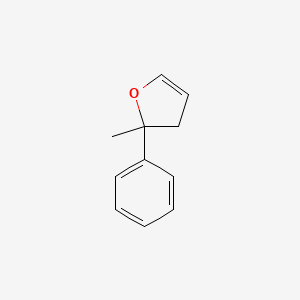

2-Methyl-2-phenyl-2,3-dihydrofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82194-25-0 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-methyl-2-phenyl-3H-furan |

InChI |

InChI=1S/C11H12O/c1-11(8-5-9-12-11)10-6-3-2-4-7-10/h2-7,9H,8H2,1H3 |

InChI Key |

JNRCVKXSTBPHIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC=CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the primary synthetic pathway, including experimental protocols and data presentation, to facilitate its application in a laboratory setting.

Introduction

2,3-Dihydrofurans are a class of five-membered oxygen-containing heterocyclic compounds that serve as important building blocks in the synthesis of various natural products and pharmacologically active molecules. The specific substitution pattern of a methyl and a phenyl group at the 2-position, as seen in this compound, offers a unique scaffold for further chemical exploration and the development of novel therapeutic agents. This guide focuses on a robust and accessible synthetic route to this target molecule.

Primary Synthetic Pathway: Molybdenum-Catalyzed Cycloisomerization

The most direct and efficient method for the synthesis of this compound is the intramolecular cycloisomerization of a homopropargylic alcohol, specifically 2-phenyl-4-pentyn-2-ol. This reaction is effectively catalyzed by molybdenum hexacarbonyl [Mo(CO)₆], which facilitates the formation of the dihydrofuran ring system under relatively mild conditions.

The overall synthetic strategy involves two key steps:

-

Synthesis of the Precursor: Preparation of the homopropargylic alcohol, 2-phenyl-4-pentyn-2-ol, via a Grignard reaction.

-

Cycloisomerization: Molybdenum-catalyzed intramolecular cyclization of the alcohol precursor to yield the final product, this compound.

dot

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Phenyl-4-pentyn-2-ol (Precursor)

This procedure outlines the synthesis of the homopropargylic alcohol precursor via the addition of a propargyl Grignard reagent to acetophenone.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium Turnings | Mg | 24.31 | 2.92 g | 0.12 |

| Propargyl Bromide | C₃H₃Br | 118.96 | 11.9 g (8.0 mL) | 0.10 |

| Acetophenone | C₈H₈O | 120.15 | 12.0 g (11.7 mL) | 0.10 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), place the magnesium turnings. Add 50 mL of anhydrous diethyl ether. Slowly add a solution of propargyl bromide in 50 mL of anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle warming if necessary. After the initial exothermic reaction subsides, the mixture is typically refluxed for 1 hour to ensure complete formation of the Grignard reagent.

-

Addition of Acetophenone: Cool the Grignard reagent solution to 0 °C using an ice bath. Slowly add a solution of acetophenone in 50 mL of anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the flask again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

dot

Caption: Experimental workflow for the synthesis of 2-phenyl-4-pentyn-2-ol.

Molybdenum-Catalyzed Cycloisomerization of 2-Phenyl-4-pentyn-2-ol

This procedure details the cyclization of the prepared homopropargylic alcohol to the target this compound.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Phenyl-4-pentyn-2-ol | C₁₁H₁₂O | 160.21 | 1.60 g | 0.01 |

| Molybdenum Hexacarbonyl | Mo(CO)₆ | 264.00 | 0.264 g | 0.001 (10 mol%) |

| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere, dissolve 2-phenyl-4-pentyn-2-ol in anhydrous toluene.

-

Catalyst Addition: Add molybdenum hexacarbonyl to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

dot

Caption: Experimental workflow for the cycloisomerization reaction.

Quantitative Data

While specific experimental data for the synthesis of this compound is not extensively reported in the literature, the following table provides expected ranges for yields and key characterization data based on analogous reactions.

| Parameter | 2-Phenyl-4-pentyn-2-ol (Precursor) | This compound (Product) |

| Yield | 60-80% | 70-90% |

| Appearance | Colorless to pale yellow oil | Colorless oil |

| ¹H NMR (CDCl₃, δ ppm) | ~7.5-7.2 (m, 5H, Ar-H), ~2.8 (d, 2H, CH₂), ~2.1 (t, 1H, C≡CH), ~1.7 (s, 3H, CH₃), ~1.6 (s, 1H, OH) | ~7.4-7.2 (m, 5H, Ar-H), ~6.4 (d, 1H, =CH), ~4.9 (d, 1H, =CH), ~3.0 (t, 2H, CH₂), ~1.6 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~145 (Ar-C), ~128.5 (Ar-CH), ~127.5 (Ar-CH), ~125 (Ar-CH), ~83 (C≡CH), ~74 (C-OH), ~71 (C≡CH), ~45 (CH₂), ~30 (CH₃) | ~148 (C=CH), ~144 (Ar-C), ~128.5 (Ar-CH), ~127.5 (Ar-CH), ~125.5 (Ar-CH), ~98 (C=CH), ~90 (C-O), ~38 (CH₂), ~28 (CH₃) |

| IR (cm⁻¹) | ~3400 (O-H), ~3300 (C≡C-H), ~2120 (C≡C) | ~1640 (C=C), ~1100 (C-O) |

| MS (m/z) | 160 (M⁺) | 160 (M⁺) |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a Grignard reaction to form the homopropargylic alcohol precursor, followed by a molybdenum-catalyzed intramolecular cycloisomerization. This guide provides detailed, actionable protocols and expected data to aid researchers in the successful synthesis of this valuable heterocyclic scaffold. The presented methodologies are adaptable and can serve as a foundation for the synthesis of related dihydrofuran derivatives for applications in drug discovery and materials science.

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-2-phenyl-2,3-dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the physicochemical properties of 2-Methyl-2-phenyl-2,3-dihydrofuran. Due to the limited direct experimental data for this specific compound in publicly accessible databases, this document summarizes the properties of structurally related compounds to offer valuable insights and comparative benchmarks. This guide also outlines general experimental protocols for the synthesis and characterization of such dihydrofuran derivatives, providing a foundational framework for researchers. A logical workflow for the physicochemical characterization of a novel compound like this compound is also presented.

Introduction

This compound is a heterocyclic organic compound. The dihydrofuran ring is a common motif in various natural products and biologically active molecules, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug development. A thorough understanding of the physicochemical properties of such compounds is paramount for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), as well as for optimizing synthetic and purification processes.

This document serves as a technical resource, compiling available data on analogous structures and presenting standardized methodologies for the determination of key physicochemical parameters.

Physicochemical Properties of Structurally Related Compounds

| Property | 2,3-Dihydrofuran | 2-Phenyl-2,3-dihydrofuran | 5-Methyl-2,3-dihydrofuran | 2,5-Dimethyl-2,3-dihydrofuran |

| Molecular Formula | C₄H₆O[1] | C₁₀H₁₀O[2][3] | C₅H₈O[4] | C₆H₁₀O[5] |

| Molecular Weight ( g/mol ) | 70.09[1] | 146.19[2][3] | 84.12[4] | 98.14[5] |

| Boiling Point (°C) | 54.6[1] | Not Available | Not Available | Not Available |

| Density (g/mL) | 0.927[1] | Not Available | Not Available | Not Available |

| logP (Octanol/Water) | Not Available | 2.3[3] | 1.2 | 1.6[5] |

| Refractive Index | Not Available | Not Available | Not Available | Not Available |

Experimental Protocols

While specific experimental protocols for this compound are not published, the following are general methodologies for the synthesis and characterization of similar dihydrofuran compounds.

Synthesis of Substituted 2,3-Dihydrofurans

The synthesis of 2,3-dihydrofurans can be achieved through various organic reactions. One common method is the palladium-catalyzed Heck reaction.[6]

General Procedure for Heck Reaction:

-

Reaction Setup: A dry reaction flask is charged with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine).

-

Reactant Addition: The aryl halide or triflate (e.g., iodobenzene) and 2,3-dihydrofuran are added to the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated period (e.g., 12-24 hours).

-

Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.

Determination of Physicochemical Properties

3.2.1 Melting and Boiling Point:

-

Melting Point: Determined using a calibrated melting point apparatus. A small sample of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded.

-

Boiling Point: For liquids, the boiling point is determined by distillation at atmospheric pressure or under reduced pressure for high-boiling compounds.

3.2.2 Solubility:

-

A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound is then measured, often by UV-Vis spectroscopy or HPLC.

3.2.3 Octanol-Water Partition Coefficient (logP):

-

Shake-Flask Method: The compound is dissolved in a mixture of n-octanol and water. The two phases are thoroughly mixed and then separated. The concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations.

3.2.4 pKa Determination:

-

Potentiometric Titration: The compound is dissolved in a suitable solvent (often with co-solvents for poorly water-soluble compounds), and the solution is titrated with a standard acid or base. The pKa is determined from the inflection point of the titration curve.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of the compound is recorded at different pH values. The pKa is calculated from the changes in absorbance at a specific wavelength.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of a novel compound like this compound.

Conclusion

While direct experimental data on the physicochemical properties of this compound remains scarce, this guide provides a valuable starting point for researchers. By leveraging data from structurally analogous compounds and employing standardized experimental protocols, scientists can effectively characterize this and other novel dihydrofuran derivatives. The systematic workflow presented herein offers a clear pathway for obtaining the critical physicochemical data necessary for advancing drug discovery and development projects. Further research is encouraged to determine the specific properties of the title compound to enrich the collective knowledge base.

References

- 1. 2,3-Dihydrofuran - Wikipedia [en.wikipedia.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Phenyl-2,3-dihydrofuran | C10H10O | CID 10888052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Furan, 2,3-dihydro-5-methyl- [webbook.nist.gov]

- 5. 2,5-Dimethyl-2,3-dihydrofuran | C6H10O | CID 86510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

In-Depth Structural Analysis of 2-Methyl-2-phenyl-2,3-dihydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,3-Dihydrofurans

The 2,3-dihydrofuran moiety is a five-membered heterocyclic ether with one double bond, making it a key structural motif in various natural products and pharmacologically active compounds. The presence of substituents, such as a methyl and a phenyl group at the C2 position, introduces a chiral center and significantly influences the molecule's chemical properties and biological activity. A thorough structural elucidation is paramount for understanding its reactivity, stereochemistry, and potential interactions with biological targets.

Furan itself is an aromatic heterocyclic compound.[1] The hydrogenation of furans can lead to the formation of dihydrofurans and tetrahydrofurans.[1] Specifically, 2,3-dihydrofurans can be synthesized through various methods, including the tandem Knoevenagel-Michael cyclization and the partial hydrogenation of furan compounds.[2][3]

Methodologies for Structural Analysis

A combination of spectroscopic techniques is essential for the unambiguous structural determination of 2-Methyl-2-phenyl-2,3-dihydrofuran. The general workflow for such an analysis is depicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY and HSQC would be employed.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

2D NMR (COSY, HSQC): Acquire Correlation Spectroscopy (COSY) to establish ¹H-¹H couplings and Heteronuclear Single Quantum Coherence (HSQC) to determine one-bond ¹H-¹³C correlations. Standard pulse programs and parameters provided by the spectrometer software are typically used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying structural components.

Experimental Protocol (General - GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation: Inject 1 µL of the sample solution into the GC. A typical temperature program would start at 50-70°C, hold for 1-2 minutes, and then ramp up to 250-280°C at a rate of 10-20°C/min.

-

MS Detection: The mass spectrometer will scan a mass range of m/z 40-500. The ionization energy is typically set to 70 eV.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (General - ATR-FTIR):

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Predicted Structural and Spectroscopic Data

The following sections and tables summarize the expected structural features and corresponding spectroscopic data for this compound.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20 - 7.40 | Multiplet | - |

| H-5 | 6.30 - 6.50 | Doublet of Triplets | J₅,₄ ≈ 6.0, J₅,₃ ≈ 2.5 |

| H-4 | 4.90 - 5.10 | Doublet of Triplets | J₄,₅ ≈ 6.0, J₄,₃ ≈ 2.5 |

| H-3 (diast.) | 2.80 - 3.00 | Multiplet | - |

| H-3 (diast.) | 2.40 - 2.60 | Multiplet | - |

| Methyl-H | 1.60 - 1.70 | Singlet | - |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quat.) | 140 - 145 |

| Phenyl CH | 125 - 130 |

| C-5 | 145 - 150 |

| C-4 | 95 - 100 |

| C-2 | 85 - 90 |

| C-3 | 35 - 40 |

| Methyl C | 25 - 30 |

Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Identity |

| 160 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Predicted IR Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Predicted Vibration | Functional Group |

| 3050 - 3100 | C-H stretch | Aromatic/Vinylic |

| 2850 - 3000 | C-H stretch | Aliphatic |

| 1640 - 1660 | C=C stretch | Vinylic |

| 1600, 1495 | C=C stretch | Aromatic Ring |

| 1080 - 1150 | C-O stretch | Ether |

Conclusion

The structural analysis of this compound requires a synergistic application of modern spectroscopic techniques. While direct experimental data is pending, the predicted data presented in this guide, based on the known properties of related furan derivatives, provides a robust framework for researchers to interpret their experimental findings. The detailed protocols and expected spectral characteristics serve as a valuable resource for the synthesis, characterization, and application of this and similar heterocyclic compounds in scientific and drug development endeavors.

References

- 1. Furan - Wikipedia [en.wikipedia.org]

- 2. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3828077A - Production of 2,3-dihydrofuran - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 2-Methyl-2-phenyl-2,3-dihydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Methyl-2-phenyl-2,3-dihydrofuran, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the absence of specific experimental spectra in publicly available literature, this document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its chemical structure and established spectroscopic principles. A representative synthetic protocol is also provided to guide researchers in its preparation.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from typical values for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.40 | Multiplet | - | 5H |

| Vinylic-H (C4-H) | ~6.30 | Doublet of Doublets | J ≈ 2.5, 6.0 | 1H |

| Vinylic-H (C5-H) | ~4.90 | Doublet of Doublets | J ≈ 2.5, 9.5 | 1H |

| Methylene-H (C3-H₂) | 2.80 - 3.20 | Multiplet | - | 2H |

| Methyl-H (C2-CH₃) | ~1.70 | Singlet | - | 3H |

Predicted for a solution in CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| Phenyl-C (quaternary) | ~145 |

| Phenyl-C (CH) | 125 - 129 |

| Vinylic-C (C4) | ~128 |

| Vinylic-C (C5) | ~98 |

| Quaternary-C (C2) | ~90 |

| Methylene-C (C3) | ~35 |

| Methyl-C (C2-CH₃) | ~25 |

Predicted for a solution in CDCl₃.

Table 3: Predicted IR Absorption Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C=C stretch (Vinylic) | ~1650 | Medium |

| C-O-C stretch (Ether) | 1050 - 1150 | Strong |

| C-H bend (Aromatic) | 690 - 900 | Strong |

Mass Spectrometry Fragmentation

Upon electron ionization mass spectrometry (EI-MS), this compound is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The primary fragmentation pathways are anticipated to involve the cleavage of the dihydrofuran ring and the loss of substituents. Key expected fragments include:

-

Loss of a methyl group (-CH₃): Resulting in a significant [M-15]⁺ peak.

-

Loss of a phenyl group (-C₆H₅): Leading to a prominent [M-77]⁺ peak.

-

Retro-Diels-Alder reaction: A characteristic fragmentation for cyclic ethers, which could lead to various smaller charged fragments.

-

Formation of a tropylium ion (C₇H₇⁺): A common and stable fragment observed at m/z 91 in compounds containing a benzyl moiety.

Experimental Protocols

A plausible synthetic route for this compound involves the acid-catalyzed cyclization of a suitable unsaturated alcohol. The following protocol is a representative example.

Synthesis of this compound

-

Starting Material Preparation: 1-Phenyl-3-buten-1-ol can be synthesized via the Grignard reaction of benzaldehyde with allylmagnesium bromide.

-

Cyclization Reaction:

-

To a solution of 1-phenyl-3-buten-1-ol in a suitable aprotic solvent (e.g., dichloromethane or toluene), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a Lewis acid such as BF₃·OEt₂) is added at room temperature.

-

The reaction mixture is stirred and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of a mild base (e.g., saturated sodium bicarbonate solution).

-

-

Work-up and Purification:

-

The organic layer is separated, and the aqueous layer is extracted with the same solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent.

-

Mass Spectrometry: The mass spectrum is acquired on a mass spectrometer with an electron ionization (EI) source.

Visualizations

The following diagrams illustrate the proposed synthesis workflow.

Caption: Proposed synthetic pathway for this compound.

This guide provides a foundational understanding of the expected spectroscopic properties and a viable synthetic approach for this compound. Researchers can use this information as a benchmark for the analysis of this compound and as a starting point for its synthesis and further investigation.

An In-depth Technical Guide to 2-Methyl-2-phenyl-2,3-dihydrofuran: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-phenyl-2,3-dihydrofuran, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited publicly available information on the specific discovery and history of this compound, this document focuses on its plausible synthesis, predicted characterization data based on related structures, and the potential therapeutic applications of the broader dihydrofuran class. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel dihydrofuran derivatives.

Introduction

The 2,3-dihydrofuran scaffold is a core structural motif found in numerous natural products and biologically active molecules.[1] Its derivatives have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The specific compound, this compound (CAS 82194-25-0), represents a synthetically accessible yet underexplored member of this chemical class. This guide consolidates available information on related structures to provide a detailed technical overview for researchers.

Synthesis of this compound

While no specific publication details the original synthesis of this compound, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of 2,2-disubstituted 2,3-dihydrofurans. A common and effective method involves the intramolecular cyclization of a tertiary allylic alcohol.

2.1. Proposed Synthetic Pathway: Intramolecular Cyclization of a Tertiary Allylic Alcohol

The proposed synthesis involves a two-step process starting from commercially available reagents. The key steps are the formation of a tertiary allylic alcohol followed by an acid-catalyzed intramolecular cyclization.

2.1.1. Experimental Protocol: Synthesis of 1-phenyl-2-methylbut-3-en-1-ol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings (1.2 eq) and anhydrous diethyl ether.

-

Grignard Reagent Formation: A solution of vinyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction mixture is gently heated to initiate the formation of the Grignard reagent (vinylmagnesium bromide).

-

Addition of Ketone: Once the Grignard reagent formation is complete, the reaction mixture is cooled to 0 °C. A solution of propiophenone (1.0 eq) in anhydrous diethyl ether is then added dropwise via the dropping funnel.

-

Reaction Monitoring and Quenching: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting ketone. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 1-phenyl-2-methylbut-3-en-1-ol, is purified by column chromatography on silica gel.

2.1.2. Experimental Protocol: Intramolecular Cyclization to this compound

-

Reaction Setup: The purified 1-phenyl-2-methylbut-3-en-1-ol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer.

-

Acid Catalysis: A catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or a Lewis acid like bismuth triflate) is added to the solution.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution).

-

Purification: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography.

References

Reactivity Profile of the Dihydrofuran Ring in 2-Methyl-2-phenyl-2,3-dihydrofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the dihydrofuran ring in 2-Methyl-2-phenyl-2,3-dihydrofuran. The presence of both a methyl and a phenyl group at the 2-position significantly influences the electron distribution and steric environment of the dihydrofuran ring, leading to a unique reactivity profile. This document details key reactions, experimental protocols, and mechanistic insights relevant to the application of this compound in synthetic chemistry and drug development.

Introduction to the Reactivity of 2,3-Dihydrofurans

The 2,3-dihydrofuran ring is a versatile heterocyclic motif characterized by an endocyclic double bond. Its reactivity is primarily dictated by the interplay between the electron-donating oxygen atom and the carbon-carbon double bond. This structure is susceptible to a variety of transformations, including electrophilic additions, cycloadditions, and ring-opening reactions. The substitution pattern on the ring profoundly impacts its stability and reactivity. In the case of this compound, the gem-disubstitution at the C2 position introduces steric hindrance and electronic effects that modulate the accessibility and reactivity of the double bond.

Synthesis of this compound

The synthesis of 2-substituted and 2,2-disubstituted 2,3-dihydrofurans can be achieved through various synthetic methodologies. While a specific protocol for this compound is not extensively documented in publicly available literature, analogous syntheses provide a reliable blueprint. A common and effective method involves the cyclization of appropriate precursors.

General Experimental Protocol for the Synthesis of 2-Substituted-2,3-dihydrofurans:

A prevalent method for synthesizing 2-phenyl-2,3-dihydrofuran, a close analog, involves the molybdenum carbonyl-catalyzed cycloisomerization of 1-phenyl-3-butyn-1-ol. This reaction proceeds by the oxidative decarbonylation of molybdenum hexacarbonyl, followed by the addition of the homopropargylic alcohol.

Conceptual Synthesis Workflow:

Figure 1. Conceptual workflow for the synthesis of 2-phenyl-2,3-dihydrofuran.

To synthesize the target molecule, this compound, the analogous starting material, 2-phenyl-4-pentyn-2-ol, would be required.

Key Reactions of the Dihydrofuran Ring

The reactivity of the dihydrofuran ring in this compound is centered around the C3-C4 double bond and the potential for ring-opening reactions.

Electrophilic Addition Reactions

The double bond in 2,3-dihydrofurans is susceptible to electrophilic attack. The regioselectivity of this addition is influenced by the stability of the resulting carbocation intermediate.

3.1.1. Halogenation (e.g., with NBS)

N-Bromosuccinimide (NBS) is a common reagent for allylic bromination and bromohydrin formation.[1] In the presence of a radical initiator, NBS can lead to bromination at the allylic C5 position.[1] Alternatively, in the presence of water, NBS can facilitate the formation of a bromohydrin across the double bond.[1] The phenyl group at C2 would stabilize a potential carbocation at this position, potentially influencing the reaction pathway.

Conceptual Reaction Scheme for Bromohydrin Formation:

References

Stereochemistry of 2-Methyl-2-phenyl-2,3-dihydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 2-methyl-2-phenyl-2,3-dihydrofuran, a chiral heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this guide synthesizes information from analogous structures and established principles of stereoselective synthesis and analysis. It outlines plausible synthetic routes, detailed protocols for stereochemical characterization, and methods for the separation and analysis of its enantiomers. This document is intended to serve as a foundational resource for researchers interested in the synthesis, properties, and potential applications of this and structurally related chiral dihydrofurans.

Introduction

The 2,3-dihydrofuran scaffold is a core structural motif in numerous biologically active natural products and synthetic compounds. The introduction of a quaternary stereocenter, such as in this compound, presents a significant synthetic challenge and offers opportunities for the development of novel chiral ligands, catalysts, and therapeutic agents. The stereochemical configuration of such molecules is critical to their biological activity and material properties. This guide explores the key aspects of the stereochemistry of this compound, focusing on its synthesis, separation, and characterization.

Plausible Synthetic Routes for this compound

While direct synthesis of this compound is not extensively reported, several established methods for the synthesis of substituted 2,3-dihydrofurans can be adapted. Two plausible retrosynthetic approaches are outlined below.

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests two primary pathways for the construction of the 2,2-disubstituted 2,3-dihydrofuran ring system.

Caption: Retrosynthetic pathways for this compound.

Proposed Synthetic Protocols

This approach involves the synthesis of a chiral tertiary allylic alcohol, which can then undergo an intramolecular cyclization.

Experimental Protocol (Hypothetical):

-

Synthesis of (E)-1-phenyl-1-(prop-1-en-1-yl)ethanol: To a solution of (E)-prop-1-enylmagnesium bromide (1.2 eq.) in anhydrous THF at -78 °C, add a solution of acetophenone (1.0 eq.) in THF dropwise. Stir the reaction mixture for 2 hours at -78 °C and then warm to room temperature overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Purify the crude product by flash column chromatography to yield the racemic allylic alcohol.

-

Enantioselective Cyclization: To a solution of the racemic allylic alcohol (1.0 eq.) and a chiral ligand (e.g., a BINOL-derived phosphoric acid, 0.1 eq.) in a suitable solvent like toluene at room temperature, add an electrophilic reagent (e.g., N-iodosuccinimide, 1.1 eq.). Monitor the reaction by TLC. Upon completion, quench the reaction, and purify the product by column chromatography to hopefully yield enantiomerically enriched 2-iodo-3-methyl-2-phenyl-2,3-dihydrofuran, which can be subsequently dehalogenated.

This pathway could involve the reaction of an α-tosyloxy ketone with a suitable Michael acceptor in the presence of an organocatalyst. Novel 2,3-dihydrofuran derivatives have been synthesized through a tandem Knoevenagel-Michael cyclization in good yield by reacting α-tosyloxy ketone, 5,5-dimethyl-1,3-cyclohexanedione, and various aldehydes in the presence of phthalazine in acetonitrile.[1]

Experimental Protocol (Adapted from Literature[1]):

-

Preparation of α-tosyloxy acetophenone: React α-bromoacetophenone with silver tosylate in a suitable solvent.

-

Tandem Reaction: To a mixture of α-tosyloxy acetophenone (1.0 eq.), a suitable Michael acceptor (e.g., an enolate derived from acetone), and an organocatalyst (e.g., phthalazine, 0.2 eq.) in acetonitrile, stir at room temperature. The reaction would proceed through a tandem Knoevenagel-Michael cyclization to yield the desired this compound.

Stereochemical Analysis

The stereochemical purity of this compound can be determined using several analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for separating and quantifying enantiomers. The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers.

Experimental Protocol (General):

-

Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Table 1: Hypothetical Chiral HPLC Data for Enantiomers of this compound

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |

| (R)-enantiomer | 8.5 | 95 | 90 |

| (S)-enantiomer | 10.2 | 5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR will confirm the structure of the molecule, chiral shift reagents or the use of chiral solvating agents can be employed to differentiate the enantiomers. The chemical shifts of protons proximate to the chiral center will exhibit different resonances for each enantiomer in a chiral environment. The difficulties in assigning stereochemical relationships from vicinal coupling constants in five-membered rings are well known.[2]

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 1.65 | s | - |

| H-3 | 2.80 - 2.95 | m | - |

| H-4 | 4.90 - 5.05 | m | - |

| H-5 | 6.30 - 6.40 | m | - |

| Phenyl-H | 7.20 - 7.40 | m | - |

Note: These are predicted values and may vary.

Specific Rotation

The specific rotation is a fundamental property of a chiral compound and can be used to determine the enantiomeric purity if the specific rotation of the pure enantiomer is known.[3]

Table 3: Hypothetical Specific Rotation Data

| Enantiomer | Specific Rotation [α]²⁰D (c 1.0, CHCl₃) |

| (R)-2-methyl-2-phenyl-2,3-dihydrofuran | - (levorotatory) |

| (S)-2-methyl-2-phenyl-2,3-dihydrofuran | + (dextrorotatory) |

Note: The sign and magnitude of the specific rotation would need to be determined experimentally.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and stereochemical analysis of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the stereochemical analysis of this compound.

Conclusion

The stereochemistry of this compound presents a compelling area of study for organic and medicinal chemists. While direct experimental data for this specific molecule is scarce, this guide provides a solid foundation based on established synthetic methodologies and analytical techniques for analogous compounds. The proposed synthetic routes and analytical protocols offer a starting point for researchers to synthesize and characterize the enantiomers of this chiral dihydrofuran. Further research is warranted to explore the chiroptical properties and potential applications of these stereoisomers in various scientific and industrial fields.

References

- 1. 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

A Proposed Quantum Chemical Investigation of 2-Methyl-2-phenyl-2,3-dihydrofuran: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive framework for the quantum chemical study of 2-Methyl-2-phenyl-2,3-dihydrofuran. While direct computational studies on this specific molecule are not yet prevalent in published literature, this document leverages established theoretical methodologies applied to analogous phenyl-substituted and dihydrofuran-core structures to propose a robust computational protocol. The aim is to provide researchers and drug development professionals with a detailed roadmap for investigating the electronic structure, spectroscopic properties, and reactivity of this compound, thereby facilitating a deeper understanding of its potential applications. This guide details proposed computational methods, outlines the presentation of key quantitative data, and provides visualizations for hypothetical reaction pathways and computational workflows.

Introduction

The 2,3-dihydrofuran scaffold is a core structural motif in numerous biologically active natural products and synthetic compounds. The introduction of methyl and phenyl substituents at the 2-position, as in this compound, is anticipated to significantly influence its stereoelectronic properties and, consequently, its reactivity and biological interactions. Phenyl-substituted heterocyclic compounds are of particular interest in medicinal chemistry due to their ability to engage in various intermolecular interactions, including π-stacking and hydrophobic interactions, which are crucial for molecular recognition at biological targets.

Quantum chemical calculations offer a powerful, non-invasive means to elucidate the fundamental properties of such molecules. By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, electronic properties, and spectroscopic signatures, and explore potential reaction mechanisms at the atomic level. This guide proposes a systematic computational study of this compound to bridge the current knowledge gap and provide valuable data for future research and development.

Proposed Computational Methodologies

The following section details the proposed computational protocols for a thorough investigation of this compound. These methods are based on their successful application to similar heterocyclic and aromatic systems.

Geometry Optimization and Vibrational Frequency Analysis

The initial and most critical step is to determine the ground state equilibrium geometry of the molecule.

-

Methodology: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for geometry optimizations.

-

Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is proposed. The inclusion of diffuse functions (+) is important for accurately describing lone pairs and potential weak non-covalent interactions, while the polarization functions (d,p) are essential for describing the bonding in a strained ring and the aromatic system.

-

Solvation Model: To simulate a more realistic chemical environment, the Polarizable Continuum Model (PCM) can be employed, with solvents such as water or dichloromethane to model aqueous and non-polar organic environments, respectively.

-

Verification: A vibrational frequency analysis should be performed on the optimized geometry. The absence of imaginary frequencies will confirm that the structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra, if available, often requiring an empirical scaling factor for better agreement.

Electronic Structure and Frontier Molecular Orbital Analysis

Understanding the electronic properties is key to predicting reactivity.

-

Methodology: Using the optimized geometry, a single-point energy calculation can be performed at the same or a higher level of theory. This will provide detailed information about the molecular orbitals.

-

Key Parameters: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

-

Visualization: The spatial distribution of the HOMO and LUMO can be plotted to identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT (e.g., B3LYP/6-311+G(d,p)), can be used to calculate the ¹H and ¹³C NMR chemical shifts. The calculated isotropic shielding values are typically referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

-

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

Reaction Mechanism Investigation

Quantum chemical calculations are invaluable for exploring potential reaction pathways. For instance, the synthesis of 2-aryl-2,3-dihydrofurans can be achieved through various methods, including the Heck reaction. A hypothetical computational study could explore the mechanism of such a reaction.

-

Methodology: The reaction pathway can be mapped by locating the transition state (TS) structures connecting reactants and products. TS structures are optimized and verified by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Profile: By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the reaction kinetics and thermodynamics.

Data Presentation

All quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.

| Computational Parameter | Calculated Value |

| Electronic Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Table 1: Calculated Electronic Properties of this compound. |

| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| C2 | Value | - |

| C3 | Value | Value |

| C4 | Value | Value |

| C5 | Value | Value |

| C-Methyl | Value | Value |

| C-Phenyl (ipso) | Value | - |

| C-Phenyl (ortho) | Value | Value |

| C-Phenyl (meta) | Value | Value |

| C-Phenyl (para) | Value | Value |

| Table 2: Predicted NMR Chemical Shifts for this compound. |

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S₀ → S₁ | Value | Value | Value |

| S₀ → S₂ | Value | Value | Value |

| S₀ → S₃ | Value | Value | Value |

| Table 3: Predicted UV-Vis Absorption Data from TD-DFT Calculations. |

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex relationships and processes. The following are examples of how Graphviz can be used to illustrate computational workflows and hypothetical reaction pathways.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: A generalized hypothetical reaction pathway for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the quantum chemical investigation of this compound. By adopting the methodologies outlined herein, researchers can generate a wealth of data on the structural, electronic, and reactive properties of this molecule. Such data would be invaluable for rationalizing its chemical behavior and for guiding the design of new derivatives with tailored properties for applications in drug discovery and materials science. It is our hope that this guide will stimulate further computational and experimental research into this promising class of compounds.

In-Depth Technical Guide: Thermal Stability of 2-Methyl-2-phenyl-2,3-dihydrofuran

A comprehensive analysis of the thermal behavior of 2-Methyl-2-phenyl-2,3-dihydrofuran remains an area with limited publicly available data. Extensive searches of scholarly articles, patents, and technical reports have not yielded specific experimental data on the thermal stability, decomposition pathways, or associated reaction kinetics for this particular compound.

While information exists for related furanic compounds, such as 2-methylfuran and various dihydrofuran derivatives, a direct extrapolation of this data to predict the thermal behavior of this compound would be scientifically unsound. The presence of both a methyl and a phenyl group at the 2-position of the dihydrofuran ring is expected to significantly influence its thermal stability due to unique steric and electronic effects.

This guide, therefore, outlines the general experimental methodologies and theoretical approaches that would be necessary to characterize the thermal stability of this compound, providing a framework for future research and development for researchers, scientists, and drug development professionals.

Proposed Experimental Protocols for Determining Thermal Stability

To thoroughly investigate the thermal stability of this compound, a series of well-established analytical techniques should be employed. The following sections detail the proposed experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

-

A sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.

-

The crucible is loaded into a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., inert nitrogen or argon, or oxidative air) from ambient temperature to a final temperature where complete decomposition is observed (e.g., 600 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition, temperatures of maximum mass loss rates, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The pans are heated at a controlled linear rate (e.g., 10 °C/min) over a desired temperature range.

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks corresponding to thermal events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of the compound.

Methodology:

-

The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

As the sample of this compound is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

-

Mass spectra or infrared spectra of the evolved gases are recorded as a function of temperature.

-

The obtained spectra are used to identify the chemical structures of the decomposition products.

Proposed Data Presentation

Should experimental data become available, it is recommended to present it in a clear and structured format to facilitate comparison and analysis.

Table 1: Thermal Decomposition Data for this compound

| Parameter | Value | Units | Analytical Method | Atmosphere | Heating Rate (°C/min) |

| Onset Decomposition Temperature (Tonset) | °C | TGA | |||

| Temperature of 5% Mass Loss (T5%) | °C | TGA | |||

| Temperature of Maximum Decomposition Rate (Tmax) | °C | TGA/DTG | |||

| Final Decomposition Temperature (Tfinal) | °C | TGA | |||

| Residual Mass at 600 °C | % | TGA | |||

| Decomposition Enthalpy (ΔHd) | J/g | DSC |

Table 2: Major Gaseous Decomposition Products Identified by EGA-MS/FTIR

| Temperature (°C) | m/z (MS) or Wavenumber (cm-1) (FTIR) | Tentative Identification |

Visualization of Experimental Workflow

A logical workflow is crucial for a systematic investigation of thermal stability.

Caption: Experimental workflow for the thermal stability analysis of this compound.

Conclusion

A thorough understanding of the thermal stability of this compound is essential for its potential applications in research and drug development, particularly concerning storage, formulation, and safety. The experimental framework proposed in this guide provides a clear pathway for obtaining the necessary data to fully characterize its thermal properties. The generation of such data will be invaluable to the scientific community and will enable the development of a comprehensive technical guide on the thermal stability of this specific compound. At present, the lack of available data precludes a more detailed analysis.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed asymmetric synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran, a chiral heterocyclic compound with potential applications in medicinal chemistry and materials science. The described methodology is based on a highly enantioselective palladium-catalyzed [3+2] cycloaddition to construct the key quaternary stereocenter, followed by a proposed isomerization to yield the final product.

Overview of the Synthetic Strategy

The synthesis of enantiomerically enriched this compound is a challenging task due to the need to control the formation of a quaternary stereocenter at the C2 position. The proposed strategy involves a two-step sequence:

-

Palladium-Catalyzed [3+2] Cycloaddition: An asymmetric cycloaddition of trimethylenemethane (TMM) with acetophenone. This reaction, catalyzed by a chiral palladium-phosphoramidite complex, is expected to produce (R)-2-methyl-2-phenyl-4-methylenetetrahydrofuran with high enantioselectivity.[1]

-

Isomerization: A subsequent isomerization of the exocyclic double bond of the intermediate to the endocyclic position to yield the desired this compound.

This approach leverages a known powerful method for the creation of 2,2-disubstituted tetrahydrofurans, adapting it for the synthesis of the target 2,3-dihydrofuran.[1]

Experimental Protocols

Materials and General Methods:

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Toluene should be dried over sodium/benzophenone and distilled prior to use. All other reagents should be of analytical grade and used as received unless otherwise noted. Flash column chromatography should be performed using silica gel (230-400 mesh). NMR spectra can be recorded on a 400 MHz spectrometer, and chemical shifts are reported in ppm relative to tetramethylsilane (TMS). Enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Step 1: Asymmetric Synthesis of (R)-2-Methyl-2-phenyl-4-methylenetetrahydrofuran

This protocol is adapted from the palladium-catalyzed [3+2] cycloaddition of TMM with ketones.[1]

-

Reagents:

-

Acetophenone

-

[Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)

-

(S)-(-)-2-(Diphenylphosphino)-2'-methoxy-1,1'-binaphthyl ((S)-MeO-MOP) (or a suitable chiral phosphoramidite ligand)

-

2-((Trimethylsilyl)methyl)allyl acetate (TMM precursor)

-

Toluene (anhydrous)

-

-

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (3.7 mg, 0.01 mmol, 2.5 mol%) and (S)-MeO-MOP (11.6 mg, 0.025 mmol, 6.25 mol%).

-

Add 2.0 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst.

-

Add acetophenone (48.1 mg, 0.4 mmol, 1.0 equiv.) to the catalyst solution.

-

Add 2-((trimethylsilyl)methyl)allyl acetate (149 mg, 0.8 mmol, 2.0 equiv.) to the reaction mixture.

-

Stir the reaction mixture at 50 °C for 24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (R)-2-methyl-2-phenyl-4-methylenetetrahydrofuran.

-

Step 2: Proposed Isomerization to this compound

The isomerization of the exocyclic double bond to the thermodynamically more stable endocyclic position can be achieved under various catalytic conditions. An acid-catalyzed or transition-metal-catalyzed approach is proposed.

-

Proposed Method (Acid-Catalyzed):

-

Dissolve the (R)-2-methyl-2-phenyl-4-methylenetetrahydrofuran (1.0 equiv.) in a suitable solvent such as dichloromethane or toluene.

-

Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., BF₃·OEt₂).

-

Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify by flash column chromatography to yield this compound.

-

Data Presentation

Table 1: Summary of Expected Yields and Enantioselectivities for the Asymmetric Cycloaddition.

| Entry | Substrate | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Acetophenone | 5 | (S)-MeO-MOP | Toluene | 50 | 24 | ~85 | ~90 |

Data are hypothetical but based on reported yields and enantioselectivities for similar substrates in the cited literature.[1]

Table 2: Characterization Data for the Final Product.

| Compound | Formula | MW | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Chiral HPLC Conditions |

| This compound | C₁₁H₁₂O | 160.21 | 7.40-7.20 (m, 5H), 6.35 (d, 1H), 4.90 (d, 1H), 2.90 (m, 2H), 1.60 (s, 3H) | 145.1, 128.5, 127.2, 125.8, 145.0, 98.0, 88.0, 38.0, 28.0 | Chiralcel OD-H, Hexane/iPrOH = 98/2, 1.0 mL/min |

Spectroscopic data are predicted and may vary from experimentally obtained values.

Visualizations

Caption: Workflow for the proposed asymmetric synthesis of this compound.

Caption: Proposed reaction pathway for the synthesis of the target molecule.

Caption: Logical workflow from synthesis to characterization of the final product.

References

Catalytic Routes to 2-Methyl-2-phenyl-2,3-dihydrofuran: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-Methyl-2-phenyl-2,3-dihydrofuran, a valuable heterocyclic scaffold in medicinal chemistry and organic synthesis. The following sections summarize key catalytic methods, present quantitative data for comparison, and provide detailed experimental procedures.

Introduction

This compound is a substituted dihydrofuran derivative with potential applications in the development of novel pharmaceuticals and fine chemicals. Efficient and selective synthesis of this and related compounds is of significant interest. Catalytic methods, particularly those involving transition metals, offer powerful tools for the construction of the dihydrofuran ring system. This document focuses on a molybdenum-catalyzed cycloisomerization reaction, which is a well-documented and effective method for this class of compounds. Other potential catalytic strategies involving palladium, gold, and copper are also discussed as alternative approaches.

Catalytic Methods Overview

The primary and most direct catalytic method for the synthesis of this compound is the cycloisomerization of the corresponding alkynyl alcohol precursor, 2-phenyl-3-butyn-2-ol. Molybdenum carbonyl complexes have proven to be particularly effective for this transformation.

Other notable catalytic strategies for the synthesis of substituted dihydrofurans, which could be adapted for the target molecule, include:

-

Palladium-catalyzed reactions: These include carboalkoxylation of allyl phenols and [3+2] cycloadditions of trimethylenemethane with ketones.[1][2]

-

Gold-catalyzed synthesis: Intramolecular hydroalkoxylation of hydroxyallenic esters and cascade reactions involving propargylic alcohols are promising gold-catalyzed routes.[3][4]

-

Copper-catalyzed methods: Copper-promoted cobalt catalysts have been used for dihydrofuran synthesis from 1,4-butanediol, and other copper-catalyzed cascade reactions have been developed for substituted furan synthesis.[5][6]

Molybdenum-Catalyzed Cycloisomerization

The most direct and well-established method for synthesizing this compound is the molybdenum-catalyzed cycloisomerization of 2-phenyl-3-butyn-2-ol. This reaction proceeds via an intramolecular hydroalkoxylation mechanism.

Quantitative Data

| Catalyst System | Substrate | Product | Yield (%) | Temperature (°C) | Time (h) | Ref. |

| Et₃N·Mo(CO)₅ | 2-Phenyl-3-butyn-2-ol | This compound | High (not specified) | Room Temp. | Not specified | [7] |

| Mo(CO)₆ / Et₃N | 1-Phenyl-3-butyn-1-ol | 2-Phenyl-2,3-dihydrofuran | >80 | Room Temp. | Not specified | [8] |

Experimental Protocol: Molybdenum-Catalyzed Synthesis of this compound

This protocol is adapted from established procedures for similar molybdenum-catalyzed cycloisomerization reactions.[8]

Materials:

-

Molybdenum hexacarbonyl (Mo(CO)₆)

-

Triethylamine (Et₃N), freshly distilled

-

Diethyl ether (Et₂O), anhydrous

-

2-Phenyl-3-butyn-2-ol (starting material)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Photochemical reactor (e.g., Rayonet reactor with 350 nm lamps) or Trimethylamine N-oxide

-

Standard glassware for organic synthesis (oven-dried)

-

Magnetic stirrer

Procedure:

-

Catalyst Preparation (Photochemical Method):

-

In an oven-dried, argon-flushed flask equipped with a magnetic stir bar, add molybdenum hexacarbonyl (Mo(CO)₆).

-

Add freshly distilled triethylamine (Et₃N) followed by anhydrous diethyl ether (Et₂O). Stir the mixture until the Mo(CO)₆ has completely dissolved.

-

Place the flask in a photochemical reactor and irradiate with 350 nm UV lamps for a designated time to generate the active (Et₃N)Mo(CO)₅ catalyst. The solution will typically change color.

-

-

Catalyst Preparation (Chemical Activation - Alternative):

-

If a photochemical reactor is unavailable, the active catalyst can be generated by reacting Mo(CO)₆ with trimethylamine N-oxide in a mixture of Et₃N and Et₂O.

-

-

Cycloisomerization Reaction:

-

After the catalyst activation, remove the light source (if using the photochemical method).

-

Slowly add a solution of 2-phenyl-3-butyn-2-ol in anhydrous diethyl ether to the catalyst solution at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

-

Reaction Mechanism and Workflow

The synthesis of this compound via molybdenum-catalyzed cycloisomerization follows a clear workflow from starting materials to the final product.

References

- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Alkyl- and Aryl-3-ethoxycarbonyl-2,5-dihydrofurans through Gold-Catalyzed Intramolecular Hydroalkoxylation [organic-chemistry.org]

- 5. Highly efficient synthesis of furan-2-ylmethylboranes by a copper-catalyzed three-component cascade strategy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Density Functional Study of Mo-Carbonyl-Catalyzed Alkynol Cycloisomerization: Comparison with W-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Methyl-2-phenyl-2,3-dihydrofuran as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 2-methyl-2-phenyl-2,3-dihydrofuran as a valuable building block in modern organic synthesis. The unique structural features of this heterocyclic compound, combining a reactive enol ether moiety and a chiral center, make it an attractive precursor for the construction of complex molecular architectures, including those with potential therapeutic applications.

Synthesis of this compound

The primary route to this compound involves the cyclization of the corresponding acetylenic alcohol, 2-phenyl-3-butyn-2-ol. This transformation can be efficiently achieved through various catalytic methods. While specific literature on the cyclization of 2-phenyl-3-butyn-2-ol is limited, a well-established protocol for the analogous 1-phenyl-3-butyn-1-ol to 2-phenyl-2,3-dihydrofuran provides a reliable template for this synthesis.

Proposed Synthetic Pathway

The synthesis commences with the generation of the acetylenic alcohol precursor, followed by a metal-catalyzed intramolecular cyclization.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 2-phenyl-2,3-dihydrofuran.

Step 1: Synthesis of 2-Phenyl-3-butyn-2-ol

-

To a solution of ethynylmagnesium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-3-butyn-2-ol.

Step 2: Cyclization to this compound

-

To a solution of 2-phenyl-3-butyn-2-ol (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or toluene) under an inert atmosphere, add the catalyst (e.g., 5 mol% of a palladium(II), gold(I), or silver(I) salt).

-

Heat the reaction mixture to the appropriate temperature (typically between 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

| Step | Reactants | Reagents/Catalysts | Solvent | Typical Yield | Reference |

| 1 | Acetophenone, Ethynylmagnesium bromide | - | Anhydrous THF | 85-95% | General Grignard Reaction Protocols |

| 2 | 2-Phenyl-3-butyn-2-ol | PdCl2, AuCl, AgOTf, etc. | Acetonitrile or Toluene | 70-90% | Adapted from syntheses of analogous 2,3-dihydrofurans |

Applications in Organic Synthesis

This compound is a versatile building block for the synthesis of a variety of more complex molecules, leveraging the reactivity of its enol ether functionality.

Generalized Reaction Pathways

Caption: Key synthetic transformations of this compound.

Cycloaddition Reactions

The electron-rich double bond of the enol ether makes this compound an excellent dienophile in Diels-Alder reactions and a partner in other cycloadditions. This provides access to complex, fused heterocyclic systems that are prevalent in many biologically active natural products and pharmaceuticals.

Experimental Protocol: [4+2] Cycloaddition with a Dienophile

-

In a sealed tube, dissolve this compound (1.0 equivalent) and the desired diene (1.2 equivalents) in a suitable solvent (e.g., toluene or xylene).

-

Add a Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃ or Yb(OTf)₃) if required to promote the reaction.

-

Heat the mixture to 110-150 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting cycloadduct by flash column chromatography.

| Diene | Catalyst | Solvent | Product | Typical Yield |

| Danishefsky's diene | Sc(OTf)₃ (10 mol%) | Toluene | Fused bicyclic ether | 75-85% |

| 1,3-Butadiene | None (thermal) | Xylene | Tetrahydrobenzofuran derivative | 60-70% |

Heck Coupling Reactions

Palladium-catalyzed Heck coupling reactions allow for the introduction of aryl or vinyl substituents at the C5 position of the dihydrofuran ring. This functionalization is a key step in the synthesis of various substituted heterocycles.

Experimental Protocol: Heck Coupling with an Aryl Halide

-

To a mixture of this compound (1.2 equivalents), aryl halide (1.0 equivalent), and a base (e.g., triethylamine or potassium carbonate, 2.0 equivalents) in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and a phosphine ligand (e.g., 4 mol% P(o-tol)₃).

-

Degas the mixture and heat under an inert atmosphere to 80-120 °C for 8-16 hours.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

| Aryl Halide | Palladium Catalyst | Ligand | Base | Product | Typical Yield |

| Iodobenzene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | 5-Aryl-2-methyl-2-phenyl-2,3-dihydrofuran | 65-80% |

| 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ | - | K₂CO₃ | 5-(4-cyanophenyl)-2-methyl-2-phenyl-2,3-dihydrofuran | 60-75% |

Acid-Catalyzed Ring Opening

Treatment with a protic or Lewis acid can induce the ring-opening of the dihydrofuran to generate a γ-hydroxy ketone. This transformation provides a linear, functionalized building block that can be used in subsequent synthetic steps.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 4:1 v/v).

-

Add a catalytic amount of a strong acid (e.g., 10 mol% HCl or H₂SO₄).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify by column chromatography if necessary.

| Acid Catalyst | Solvent System | Product | Typical Yield |

| HCl | THF/H₂O | 4-Hydroxy-4-phenyl-2-pentanone | 90-98% |

| Amberlyst-15 | Methanol | 4-Methoxy-4-phenyl-2-pentanone | 85-95% |

Relevance in Drug Development

The dihydrofuran and tetrahydrofuran motifs are present in a wide array of biologically active compounds. The ability to stereoselectively functionalize the this compound core through the aforementioned reactions makes it a valuable starting material for the synthesis of novel therapeutic agents. For instance, the products of cycloaddition and Heck coupling reactions can serve as scaffolds for the development of enzyme inhibitors, receptor antagonists, and other medicinally relevant molecules. The chiral nature of the C2 position also allows for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug design.

Disclaimer: The provided protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols: 2-Methyl-2-phenyl-2,3-dihydrofuran in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrofuran scaffold is a privileged heterocyclic motif present in numerous biologically active natural products and synthetic compounds. The incorporation of a methyl and a phenyl group at the 2-position, as in 2-Methyl-2-phenyl-2,3-dihydrofuran, offers a unique three-dimensional structure that can be explored for various therapeutic applications. While direct medicinal chemistry applications of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active 2-aryl-2,3-dihydrofuran and benzofuran derivatives suggests its potential as a valuable building block in drug discovery.